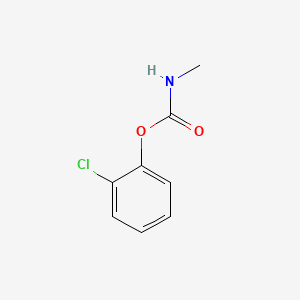

2-Chlorophenyl methylcarbamate

Description

Significance of Carbamate (B1207046) Compounds in Chemical Biology and Environmental Science

Carbamates are a class of organic compounds derived from the unstable carbamic acid. scielo.br The carbamate functional group, characterized by the structure R-O-CO-NR'R'', is a key structural motif in a multitude of synthetic and natural molecules. scielo.brscielo.br This versatility has established carbamates as significant players in both chemical biology and environmental science.

In the realm of chemical biology and medicinal chemistry, carbamates are valued for their chemical and proteolytic stability, their ability to permeate cell membranes, and their structural resemblance to a peptide bond. acs.orgnih.govnih.gov These characteristics make them excellent candidates for use in drug design. nih.govbanglajol.info The carbamate moiety can be a critical element for drug-target interactions or can be incorporated into a parent molecule to enhance its biological activity. nih.gov Consequently, carbamate derivatives are integral components of numerous approved therapeutic agents used in the treatment of various diseases. acs.orgnih.gov They are also widely employed as protecting groups for amines in organic and peptide synthesis due to their stability under various reaction conditions. nih.govbanglajol.info A key feature of carbamates is their ability to act as potent inhibitors of enzymes, particularly acetylcholinesterase (AChE), which is crucial for nerve function. scielo.brnih.gov This inhibitory action is the basis for the use of certain carbamates in medicine. scielo.brwikipedia.org

From an environmental science perspective, the significance of carbamates is largely tied to their extensive use in agriculture since the 1950s. scielo.brwho.int Many carbamate derivatives are potent insecticides, herbicides, and fungicides. banglajol.infowho.inttaylorandfrancis.com As insecticides, their primary mode of action is the inhibition of acetylcholinesterase in the nervous system of insects, which is analogous to their mechanism in mammals. scielo.brwho.int The carbamylation of the enzyme is typically reversible, which means these compounds generally have a shorter persistence in the organism compared to organophosphate pesticides. nih.govwho.int The environmental fate of carbamates is influenced by factors such as hydrolysis, photodegradation, and microbial breakdown in soil and water. who.intresearchgate.net While their light absorption properties contribute to rapid decomposition, their stability and potential for leaching can vary significantly depending on the specific compound, soil type, and other environmental conditions. who.int This has led to concerns about groundwater contamination and the impact on non-target organisms, including bees, which are extremely sensitive to some carbamates. scielo.brwho.int

Overview of Research Trajectories for 2-Chlorophenyl Methylcarbamate

This compound, also known as CPMC, is a specific compound within the broader carbamate family that has been the subject of academic and industrial research. nih.gov It was formerly used as an insecticide, particularly on rice crops. nih.gov Research into this compound has generally focused on its synthesis, physicochemical characterization, analytical detection, and biological activity as a cholinesterase inhibitor.

The synthesis of N-methylcarbamates like this compound has been explored through various methods. A common industrial approach involves the reaction of a substituted phenol (B47542), in this case, 2-chlorophenol (B165306), with methyl isocyanate. nih.gov Alternative laboratory syntheses have also been developed, aiming for efficiency and the use of milder reagents. banglajol.infomdpi.com

A significant portion of the research has been dedicated to developing reliable analytical methods for its detection and quantification. This is crucial for monitoring its presence in environmental samples or agricultural products. nih.gov Analytical techniques that have been successfully applied include gas chromatography (GC) with flame ionization detectors and liquid chromatography (LC) coupled with UV detectors. nih.gov Colorimetric methods have also been developed, which involve hydrolyzing the carbamate to 2-chlorophenol and then coupling it with a reagent to produce a stable color that can be measured spectrophotometrically. tandfonline.com

Research has also established the fundamental physicochemical properties of this compound, which are essential for its identification and for understanding its environmental behavior.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2-chlorophenyl) N-methylcarbamate | nih.gov |

| CAS Number | 3942-54-9 | nih.govlgcstandards.com |

| Molecular Formula | C₈H₈ClNO₂ | nih.govlgcstandards.com |

| Molecular Weight | 185.61 g/mol | nih.govlgcstandards.com |

| Physical State | Crystalline Solid | nih.govlgcstandards.comlgcstandards.com |

| Color | White / Colourless | nih.govlgcstandards.comlgcstandards.com |

| Melting Point | 89.4 °C | lgcstandards.comlgcstandards.com |

Spectroscopic analysis has been fundamental in confirming the structure of this compound.

Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

|---|---|---|

| Infrared (IR) Spectroscopy | Film spectra available for identification. | nih.gov |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Spectra available for structural elucidation. | nih.gov |

| Mass Spectrometry (MS) | Used for identity confirmation in analytical methods. | lgcstandards.comlgcstandards.com |

The analytical methods developed for this compound are crucial for residue analysis and environmental monitoring.

Analytical Methods for this compound

| Method | Detector/Principle | Application | Source(s) |

|---|---|---|---|

| Liquid Chromatography (LC) | UV Detector | Separation from other carbamate insecticides. | nih.gov |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Analysis of solutions containing the compound. | nih.gov |

| Column, TLC & Gas Chromatography | Various | Determination in crop residues. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC/MSD) | Mass Spectrometry Detector | Identity confirmation and purity analysis. | lgcstandards.com |

| Colorimetry | Spectrophotometry (520 mμ) | Quantification after hydrolysis and coupling with 4-nitrobenzenediazonium (B87018) fluoroborate. | tandfonline.com |

While its use has declined, research on this compound provides a valuable case study in the chemistry, analysis, and application of carbamate insecticides.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGNMMRDHSEOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058084 | |

| Record name | CPMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | o-Chlorophenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00831 [mmHg] | |

| Record name | o-Chlorophenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

3942-54-9 | |

| Record name | 2-Chlorophenyl N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3942-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorophenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003942549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-methyl-, 2-chlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CPMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4I4K15V9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90-91 °C | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Structure Activity Relationship Sar Studies of 2 Chlorophenyl Methylcarbamate and Analogues

Ligand-Based SAR Approaches for Enzyme Inhibition

Ligand-based SAR approaches are employed when the three-dimensional structure of the biological target, such as an enzyme, is unknown. t3db.ca These methods rely on the analysis of a series of molecules with known activities to build a model that predicts the activity of new compounds. t3db.ca For carbamates, including 2-Chlorophenyl methylcarbamate, these approaches have been instrumental in elucidating the structural requirements for enzyme inhibition, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

A common ligand-based method is Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the biological activity of molecules with their 3D shape, electrostatic, and hydrogen bonding characteristics. slideshare.net In studies of carbamate (B1207046) inhibitors, CoMFA models have demonstrated that electrostatic and steric fields play a significant role in their biological activities. mdpi.com These models help in generating hypotheses about the receptor binding sites and in optimizing lead compounds. slideshare.net

Another related technique is Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com Both CoMFA and CoMSIA are used to create 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity. For instance, these maps can indicate where bulky groups enhance or diminish binding affinity. slideshare.net

The principal objective of such ligand-based studies is to comparatively analyze the molecular surface to gain insight into the electronic and/or steric factors that govern the ability to inhibit enzyme activities. mdpi.comresearchgate.netepa.gov The spatial distribution of potentially important steric and electrostatic factors can be determined using probability-guided pharmacophore mapping procedures. mdpi.comresearchgate.netepa.gov

Receptor-Dependent SAR Analysis for Target Interactions

In contrast to ligand-based methods, receptor-dependent SAR analysis is utilized when the 3D structure of the target enzyme or receptor is known. nih.gov This approach, often involving molecular docking simulations, provides a detailed view of the interactions between the ligand (e.g., this compound) and the active site of the target protein. mdpi.comresearchgate.netepa.gov

For carbamate inhibitors of cholinesterases, docking studies have been crucial in understanding their binding modes. mdpi.com Carbamates like this compound are known to act as pseudo-substrate inhibitors, forming a covalent bond with a serine residue in the active site of the enzyme. t3db.camdpi.comnih.gov Molecular docking can predict the orientation of the carbamate within the active site gorge and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. mdpi.com

For example, the carbamate moiety is essential for the inhibitory action as it participates in hydrogen bonding through its carboxyl group and the backbone NH group. acs.org The analysis of host-target interactions through planar and spatial maps for active compounds allows for a comparison with known drug molecules. mdpi.comresearchgate.netepa.gov These studies can reveal the importance of specific amino acid residues in the active site for the binding of the inhibitor.

Influence of Substituent Effects on Biological Activity

The biological activity of this compound is significantly influenced by its substituents: the chlorophenyl group and the methyl group on the carbamate moiety.

Role of the Chlorophenyl Group in Modulating Activity

The position and nature of substituents on the phenyl ring have a direct impact on the potency of carbamate inhibitors. mdpi.com The presence of a chlorine atom on the phenyl ring, as in this compound, can modulate the electronic and steric properties of the molecule, thereby affecting its biological activity.

Electron-withdrawing substituents on the aryl ring generally increase the inhibitory activity of phenyl carbamates. mdpi.com The chlorine atom is an electron-withdrawing group, which can enhance the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the active site of target enzymes like acetylcholinesterase. tandfonline.com Studies on ortho-substituted phenyl carbamates have shown that ortho electron-withdrawing substituents can accelerate the inhibition reaction through a polar effect. tandfonline.com

The position of the chlorine atom is also critical. For instance, in a series of benzyl (B1604629) (1-(chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamates, the 3-chloro substituted analogue showed high selectivity and potent inhibitory activity against butyrylcholinesterase. mdpi.comnih.gov The ortho position of the chlorine in this compound can also introduce steric effects that influence its binding orientation within the enzyme's active site. tandfonline.com

The following table summarizes the inhibitory activity of some chlorophenyl carbamate analogues against cholinesterases, highlighting the influence of the chlorine substitution.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Butyrylcholinesterase | 5.51 | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase | 46.18 | researchgate.net |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase | 32.46 | researchgate.net |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Acetylcholinesterase | 46.35 | researchgate.net |

Impact of Methyl Substitution on the Carbamate Moiety

The substitution on the nitrogen atom of the carbamate group is another key determinant of biological activity. In this compound, this is a methyl group.

Studies have shown that N-alkylation of carbamates can significantly affect their inhibitory potency. mdpi.com For instance, in a series of salicylanilide (B1680751) N-alkylcarbamates, variations in the length of the N-alkyl chain led to considerable differences in acetylcholinesterase inhibition. mdpi.com Generally, the introduction of bulky hydrophobic groups at the carbamoyl (B1232498) nitrogen can lead to compounds with better AChE inhibition. mdpi.com

Correlations between Molecular Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. epa.gov This is achieved by correlating biological activity with various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. epa.gov

For carbamate derivatives, various physicochemical descriptors have been used to build QSAR models. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. mdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents. tandfonline.commdpi.com For instance, the PET-inhibiting activity of some carbamates has been correlated with Taft polar constants (σ*) of the alkyl tail. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. The Taft-Kutter-Hansch ortho steric constant (Es) is an example used to quantify the steric effect of ortho substituents in phenyl carbamates. tandfonline.com

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP or clogP), is a crucial descriptor as it influences the ability of a compound to cross cell membranes and reach its target. nih.govmdpi.com In many QSAR studies of carbamates, a correlation between lipophilicity and biological activity has been observed. mdpi.com

The table below presents some calculated molecular descriptors for carbamate derivatives, which are often used in QSAR studies.

| Compound Series | Descriptor | Range of Values | Reference |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates | clogP | 3.94 - 7.19 | mdpi.com |

| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates | clogP | 3.58 - 7.22 | mdpi.com |

| Ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]-carbamates | clogP (Sybyl-X) | Varied | nih.gov |

These QSAR models, once validated, can be used to predict the biological activity of novel, untested compounds, thereby guiding the synthesis of more effective molecules. epa.govresearchgate.netnih.gov

Mechanism of Biological Action of 2 Chlorophenyl Methylcarbamate

Acetylcholinesterase (AChE) Inhibition and Neurotransmission Dysregulation

The principal mechanism of action for 2-Chlorophenyl methylcarbamate, like other carbamate (B1207046) pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. ontosight.aiwho.intinchem.org This inhibition disrupts the normal process of nerve signal transmission, leading to a state of dysregulation.

This compound acts as a reversible inhibitor of AChE by a process known as carbamoylation. t3db.canih.gov The compound binds to the active site of the AChE enzyme, where it forms an unstable carbamoylated complex. t3db.canih.gov This reaction involves the transfer of the carbamoyl (B1232498) group from the methylcarbamate to a serine residue within the enzyme's catalytic triad. virginia.eduresearchgate.net

The general mechanism for this pseudo-irreversible inhibition is initiated by the nucleophilic attack of the serine oxygen in the catalytic site on the carbonyl group of the carbamate. researchgate.net While the resulting carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132), it is not permanent. virginia.edu The inhibition is considered reversible because the carbamoylated enzyme undergoes slow hydrolysis, which eventually regenerates the active enzyme. t3db.canih.govresearchgate.net This rate of regeneration is considerably slower than the breakdown of acetylcholine but faster than the dephosphorylation that occurs with organophosphate inhibitors. who.int The presence of the electron-withdrawing chlorine atom on the phenyl ring can help to stabilize the carbamate-enzyme complex.

AChE's primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the nerve signal. t3db.cavirginia.edutmc.edu By inhibiting AChE, this compound prevents this breakdown. ontosight.ait3db.ca Consequently, acetylcholine accumulates in the synapses and at neuromuscular junctions. ontosight.aiaopwiki.org This buildup leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic space. aopwiki.org Studies on other methylcarbamate insecticides have demonstrated that their administration leads to a measurable increase in acetylcholine content in the brain. nih.gov

The accumulation of acetylcholine results in excessive and continuous stimulation of cholinergic receptors, both muscarinic and nicotinic, at postsynaptic membranes. t3db.canih.govaopwiki.orgnih.gov This overstimulation disrupts the normal functioning of the cholinergic system, which is crucial for a wide range of bodily functions. nih.gov The consequences of this dysregulation manifest as a cholinergic crisis, characterized by a variety of symptoms. nih.govnih.gov

Overstimulation of nicotinic receptors at the neuromuscular junction can lead to muscle fasciculations (twitching), cramps, weakness, and eventually flaccid paralysis. t3db.canih.gov In the central nervous system, effects can include anxiety, headache, and convulsions. nih.gov Excessive stimulation of muscarinic receptors in the parasympathetic nervous system results in symptoms such as increased salivation, lacrimation (tearing), and bronchoconstriction. t3db.canih.gov

Butyrylcholinesterase (BChE) Inhibition and Selectivity Profiles

In addition to AChE, this compound can also inhibit butyrylcholinesterase (BChE), another serine hydrolase that is capable of hydrolyzing acetylcholine. t3db.camdpi.commdpi.com While AChE is primarily located in neuronal synapses and at the neuromuscular junction, BChE is found in plasma and various tissues, including the nervous system. mdpi.commdpi.com

The selectivity of carbamate inhibitors for AChE versus BChE can vary significantly depending on their specific chemical structure. mdpi.comnih.gov Some carbamates are non-selective, while others show a preference for one enzyme over the other. mdpi.comepa.govus.edu.pl Research on a series of benzene-based carbamates has shown that inhibitory potency was generally stronger against BChE compared to AChE for many of the tested compounds. mdpi.comus.edu.pl For instance, a study on related 2-chlorophenyl derivatives demonstrated notable inhibitory activity against both enzymes. researchgate.net

Table 1: Inhibitory Activity of a Related 2-Chlorophenyl Carbamate Derivative This table presents data for 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate to illustrate typical inhibitory activity and selectivity.

| Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for BChE |

|---|---|---|

| Acetylcholinesterase (AChE) | 46.18 | 1.42 |

| Butyrylcholinesterase (BChE) | 32.46 |

Data sourced from a study on 3,4,5-trimethoxycinnamates. researchgate.net The Selectivity Index (SI) is calculated as IC₅₀ (AChE) / IC₅₀ (BChE).

This capacity to inhibit BChE is significant because, in certain pathological conditions or during exposure to AChE inhibitors, BChE can play a more substantial role in acetylcholine metabolism. mdpi.com

Investigation of Non-Cholinergic Mechanisms of Action

While the primary toxicological effect of this compound is mediated through cholinesterase inhibition, research into carbamates suggests the possibility of other, non-cholinergic mechanisms. who.int

Carbamates are known to have the potential to inhibit other esterases beyond AChE and BChE, as these enzymes often share structural similarities, particularly the presence of a serine residue in the active site. who.intinchem.org BChE itself is considered an esterase with broad substrate specificity, capable of hydrolyzing various esters. t3db.ca The general mechanism of action, carbamoylation of serine hydrolases, is not exclusively limited to cholinesterases and can extend to other enzymes within this large family. researchgate.netmdpi.com However, the specific interactions of this compound with other esterases and the toxicological significance of these potential interactions are not as well-documented as its effects on AChE and BChE.

Involvement of Glutamate (B1630785) and N-Methyl-D-Aspartate (NMDA) Receptors

The primary mechanism of action for carbamate insecticides, including this compound, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. merckvetmanual.comnih.gov This inhibition leads to an accumulation of acetylcholine at the nerve synapse, causing continuous stimulation of muscarinic and nicotinic receptors. merckvetmanual.comnih.gov

While direct interaction of this compound with glutamate receptors is not its principal toxic mechanism, the downstream consequences of severe anticholinesterase poisoning involve the glutamatergic system. The excessive cholinergic activity can lead to seizures, a state of neuronal hyperexcitability. Evidence suggests that this process involves the release of glutamate and subsequent activation of N-methyl-D-aspartate (NMDA) receptors. merckvetmanual.comrsc.org The hyperstimulation of NMDA receptors is a non-cholinergic mechanism that contributes to the seizures and eventual lethality associated with poisoning by some carbamates and organophosphates. merckvetmanual.comrsc.org

Studies have shown that NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801) and CPP, can block or reduce the seizures induced by cholinesterase inhibitors. nih.govosti.gov This indicates that while the initial event is AChE inhibition by the carbamate, the subsequent, severe toxic effects like seizures are at least partially mediated by the NMDA receptor system. osti.gov However, it is important to note that this is a secondary effect of the toxic state induced by the carbamate, rather than a primary binding interaction of this compound itself with the NMDA receptor. Research has demonstrated that the effectiveness of NMDA antagonists can differ between various cholinesterase inhibitors, suggesting nuances in these secondary pathways. osti.gov

Comparative Analysis with Other Carbamate Insecticides

Carbamate insecticides are a class of pesticides derived from carbamic acid. nih.gov They function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme. merckvetmanual.comnih.gov The "reversibility" of this inhibition is a key feature that distinguishes them from organophosphate insecticides, which cause irreversible inhibition. merckvetmanual.com The bond formed by carbamates with the enzyme is less stable, allowing for spontaneous reactivation of the AChE, which generally results in a shorter duration of toxicity compared to organophosphates. nih.govinchem.org

The potency and spectrum of activity can vary significantly among different carbamate compounds. This variation is influenced by the specific chemical structure of each insecticide. Factors such as the composition of the side chain can affect the binding affinity for the AChE active site. researchgate.net For instance, some carbamates are more potent inhibitors of nicotinic acetylcholine receptors (nAChRs) than they are of AChE, suggesting that nAChRs are additional, non-AChE targets for some carbamates. rsc.org

A comparative analysis of the inhibitory concentration (IC₅₀)—the concentration of an inhibitor required for 50% inhibition of a specific biological or biochemical function—reveals these differences. For example, studies on various carbamates have shown a wide range of IC₅₀ values against AChE from different species.

Below is a comparative table of IC₅₀ values for several N-methyl carbamate insecticides against acetylcholinesterase.

| Carbamate Insecticide | IC₅₀ (µM) for Rat Brain AChE Inhibition | Additional Notes |

| Bendiocarb (B1667985) | 1 | Potent inhibitor. uu.nl |

| Propoxur | ~1-10 | Potency is similar to aldicarb. uu.nl |

| Aldicarb | ~1-10 | Potency is similar to propoxur. uu.nl |

| Carbaryl (B1668338) | 17 | Less potent inhibitor of AChE compared to bendiocarb, propoxur, and aldicarb. uu.nl |

| Carbofuran (B1668357) | Not specified in this study, but known as a highly toxic carbamate. uu.nlnih.govallaboutbirds.org | Potent inhibitor of AChE. up.pt |

| Methomyl | Not specified in this study, but used as a reference insecticide. hibiscuspublisher.com | A common N-methyl carbamate. allaboutbirds.orgscience.gov |

This table is generated based on data from comparative studies. The exact values can vary depending on the experimental conditions and the source of the enzyme.

The data indicates that carbamates like bendiocarb are significantly more potent inhibitors of rat brain AChE than carbaryl. uu.nl Furthermore, research on mosquito enzymes showed that carbofuran was consistently the most potent inhibitor among the commercial carbamates tested, being approximately 10-fold more potent than propoxur. nih.gov These differences in enzyme inhibition contribute to the varying levels of toxicity and efficacy observed across the carbamate class.

The structure-activity relationship is a key determinant of a carbamate's insecticidal properties. For example, studies on phenyl-N-methylcarbamates show that the position of substituents on the aromatic ring (ortho, meta, para) significantly influences the interaction with the acetylcholinesterase enzyme. scispace.com This highlights the structural specificity required for effective binding and inhibition, leading to the wide range of potencies observed in this insecticide class.

Toxicological Profiles and Mechanisms of 2 Chlorophenyl Methylcarbamate

Cholinergic Toxicity Manifestations

The principal mechanism of toxicity for carbamate (B1207046) insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. merckvetmanual.comwikipedia.orgmhmedical.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses and neuromuscular junctions, causing a state of hyperstimulation of cholinergic receptors. merckvetmanual.comjpmsonline.comaneskey.com Carbamates, including 2-Chlorophenyl methylcarbamate, cause a reversible inhibition of AChE through a process called carbamylation, which is typically less durable than the phosphorylation caused by organophosphates. merckvetmanual.comnih.gov Despite its reversible nature, this action is potent enough to induce a severe toxic state known as a cholinergic crisis. nih.govmhmedical.com

An acute cholinergic crisis is the clinical manifestation of excessive acetylcholine accumulation. jpmsonline.comnih.gov This buildup overstimulates both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems. merckvetmanual.comjpmsonline.comdrugbank.com Overstimulation of muscarinic receptors, found in exocrine glands and smooth muscle, leads to symptoms commonly remembered by the mnemonics SLUDD (Salivation, Lacrimation, Urination, Defecation, Dyspnea) or DUMBELS (Diarrhea, Urination, Miosis, Bronchorrhea/Bronchospasm, Emesis, Lacrimation, Salivation). mhmedical.comnih.govpurdue.edu The immediate threat to life in an acute crisis is often respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions (bronchorrhea), and paralysis of respiratory muscles. merckvetmanual.commhmedical.com

Nicotinic receptors are located at autonomic ganglia and, crucially, at the neuromuscular junction of skeletal muscles. mhmedical.compurdue.edu The persistent accumulation of acetylcholine at these junctions leads to their continuous stimulation. aneskey.com This initially manifests as involuntary muscle fasciculations and tremors. merckvetmanual.compurdue.edu However, this state of constant depolarization is unsustainable and is followed by muscle weakness and eventual flaccid paralysis as the muscles fatigue. aneskey.commhmedical.comnih.gov This paralysis can affect all skeletal muscles, including the diaphragm and intercostal muscles, which is a major contributor to respiratory failure and death in severe poisonings. nih.govpurdue.edu

While some carbamates are noted to penetrate the blood-brain barrier less readily than organophosphates, central nervous system (CNS) effects are a significant component of their toxicity. mhmedical.commhmedical.com The overstimulation of nicotinic acetylcholine receptors within the CNS due to ACh accumulation can result in a range of neurological symptoms. nih.gov These effects include anxiety, headache, restlessness, ataxia (loss of coordination), tremors, and general weakness. purdue.edunih.govt3db.ca In severe cases, this can progress to convulsions, depression of the medullary respiratory and circulatory centers, and coma. nih.govt3db.ca Research has also suggested that prior stress can alter the typical actions of peripheral cholinesterase inhibitors, potentially leading to unexpected or enhanced central nervous system effects. drugbank.com

Non-Cholinergic Toxicological Pathways

Beyond the primary mechanism of acetylcholinesterase inhibition, evidence suggests that carbamates can induce toxicity through other pathways. Recent work indicates that even low-level exposure to carbamates can lead to adverse effects such as neurological deficits and oxidative stress. uiowa.edu This "non-canonical" toxicity may be due to the effects of these pesticides on various cell types, including different kinds of neurons (such as glutamatergic and dopaminergic) and non-neuronal glial cells. uiowa.edu

Some carbamate compounds have been observed to accentuate oxidative stress in the brain by inducing lipid peroxidation and diminishing the body's natural antioxidant defenses. nih.gov This can lead to the generation of reactive oxygen species (ROS), which cause cellular damage.

Genotoxicity and Mutagenicity Assessments of Carbamate Analogs

The genotoxic and mutagenic potential of carbamate insecticides has been a subject of study with varied findings. In vitro studies using the alkaline comet assay on human peripheral blood lymphocytes have shown that some carbamate pesticides can induce DNA damage, with the effect often being dependent on dose and exposure time. dergipark.org.tristanbul.edu.tr This suggests a potential genotoxic risk for human populations from long-term, low-level exposure. dergipark.org.tr

However, other research has yielded different results. One study found that while the N-nitroso derivatives of N-methylcarbamates were highly mutagenic, the parent carbamate compounds themselves were not. nih.gov This same study noted that the parent carbamates did inhibit gap junctional intercellular communication, which suggests a potential for epigenetic mechanisms in carcinogenesis. nih.gov Reviews of broader data sets indicate that while some carbamates are negative in mammalian mutagenicity tests, others, such as benzimidazole (B57391) derivatives, can show positive effects, particularly at high dose levels. who.int

Table 1: Summary of Genotoxicity Findings for Carbamate Analogs

| Carbamate Analog | Test System | Finding | Reference |

|---|---|---|---|

| N-methylcarbamates (general) | Chinese hamster V79 cells | Parent compounds not mutagenic; N-nitroso derivatives are highly mutagenic. | nih.gov |

| Aldicarb sulfone | Human peripheral blood lymphocytes (Comet assay) | Induced DNA damage in a dose- and time-dependent manner. | dergipark.org.tr |

| Benzimidazole derivatives (e.g., Benomyl) | Various mammalian tests | Can show positive mutagenic effects at high doses; may act as a spindle poison. | who.int |

| Bendiocarb (B1667985) | Allium cepa (plant) root cells | Induced various chromosomal abnormalities. | researchgate.net |

Developmental and Reproductive Toxicity Studies (e.g., Embryotoxicity, Teratogenicity)

The potential for carbamates to adversely affect development and reproduction is a significant concern. The Pharos Project database specifically lists reproductive and developmental toxicity as potential hazards for this compound. habitablefuture.org

Animal studies have provided evidence of these effects. For example, gestational exposure to the carbamate carbofuran (B1668357) in rats resulted in decreased neurogenesis, altered neuronal and glial cell differentiation, increased cell death in the hippocampus, and subsequent cognitive impairments in the offspring. avensonline.org Studies using zebrafish, a common model for developmental toxicity, have shown that various carbamate pesticides can induce significant morphological defects, including shortened body length, reduced eye size, and edema. researchgate.netkorea.ac.kr These compounds were also found to negatively impact neurodevelopment and impair the formation of the heart and blood vessels in the zebrafish model. researchgate.netkorea.ac.kr

Conversely, some reviews have concluded that for several carbamates, fetotoxic effects such as decreased fetal body weight or delayed bone development only occurred at exposure levels that also induced toxicity in the mother animal. nih.gov Nevertheless, the body of evidence indicates that exposure to carbamates during critical developmental periods can pose a substantial risk. nih.govavensonline.orgresearchgate.net

Table 2: Observed Developmental and Reproductive Effects of Carbamate Analogs in Animal Models

| Carbamate Analog | Animal Model | Observed Effects in Offspring/Embryo | Reference |

|---|---|---|---|

| Carbofuran | Rat (gestational exposure) | Decreased neurogenesis, altered neuronal differentiation, cognitive impairments. | avensonline.org |

| Various Carbamates | Zebrafish (embryonic exposure) | Morphological defects (shortened body, edema), impaired heart/vessel formation, negative neurodevelopmental effects. | researchgate.netkorea.ac.kr |

| Aldicarb, Carbofuran, Methomyl, Oxamyl | Various (EPA review) | Fetotoxic effects (e.g., decreased fetal weight) primarily at maternally toxic doses. No primary effects on reproductive performance noted. | nih.gov |

| Benomyl | Zebrafish (embryonic exposure) | High toxicity, shorter body length, slower heart rate, reduced yolk absorption. | researchgate.net |

Comparative Toxicokinetics and Toxicodynamics with Organophosphorus Compounds

The fundamental difference in their toxicodynamics lies in the nature of AChE inhibition. Organophosphates phosphorylate the enzyme, forming a bond that is essentially irreversible, especially after a process known as "aging" occurs. nih.govmdpi.comlitfl.com Aging involves the chemical change of an alkyl side chain, which permanently deactivates the enzyme. litfl.com In contrast, carbamates, including this compound, induce a carbamylation of the AChE active site. nih.govresearchgate.net This bond is reversible, and spontaneous hydrolysis can occur, allowing the enzyme to regain function, typically within 24 to 48 hours. nih.govmdpi.com Consequently, the duration of toxicity for carbamates is generally shorter and the clinical course more benign compared to organophosphate poisoning. nih.gov

From a toxicokinetic perspective, both organophosphates and carbamates can be absorbed rapidly following ingestion, inhalation, or dermal contact. litfl.com They are metabolized in the liver before being excreted in the urine. litfl.com However, there are some general differences in their distribution. Organophosphates are often highly lipid-soluble and can be distributed into and stored in body fat, which can lead to redistribution and prolonged or delayed toxicity. litfl.com Carbamates typically have less distribution into the central nervous system (CNS) compared to many organophosphates. litfl.com The metabolic processes for both classes are complex, often involving phase I enzymes like cytochrome P450 monooxygenases (CYP450) and phase II enzymes. researchgate.net For some organophosphorus compounds, metabolism can lead to bioactivation, where a less toxic parent compound (e.g., a phosphorothioate (B77711) with a P=S bond) is converted into a much more potent AChE inhibitor (an oxon with a P=O bond). researchgate.net

| Feature | Carbamates (e.g., this compound) | Organophosphorus Compounds |

|---|---|---|

| Mechanism of Action | Reversible inhibition of acetylcholinesterase (AChE) via carbamylation. nih.govmdpi.com | Irreversible inhibition of AChE via phosphorylation, followed by "aging". nih.govlitfl.com |

| Bonding to AChE | Spontaneous dissociation from AChE occurs. nih.govmdpi.com | Forms a stable covalent bond that does not readily reverse. litfl.com |

| Duration of Toxicity | Typically shorter, with recovery often within 24-48 hours. nih.govmdpi.com | Can be prolonged, with potential for delayed neuropathy. litfl.com |

| CNS Distribution | Generally less distribution into the central nervous system. litfl.com | Often highly lipid-soluble, leading to significant CNS distribution and fat storage. litfl.com |

| Metabolism | Undergoes hepatic metabolism, primarily leading to detoxification. litfl.comresearchgate.net | Hepatic metabolism can lead to bioactivation (e.g., conversion of P=S to P=O), increasing toxicity. researchgate.net |

| Clinical Course | Generally more benign compared to organophosphate poisoning. nih.gov | More severe, with potential for intermediate syndrome and organophosphate-induced delayed neuropathy (OPIDN). litfl.com |

Risk Assessment Frameworks in Environmental and Human Health Contexts

The evaluation of potential risks associated with chemicals like this compound is conducted through structured risk assessment frameworks for both environmental and human health contexts. These frameworks are employed by regulatory agencies worldwide to ensure that potential hazards are systematically identified, characterized, and managed. epa.goveuropa.euiaea.org

Environmental Risk Assessment (ERA)

The environmental risk assessment for chemical substances, including pesticides, typically follows a tiered or phased approach as outlined by regulatory bodies such as the European Medicines Agency (EMA). europa.eucriver.com This step-wise process is designed to be efficient, focusing resources on substances with a higher potential for environmental impact. europa.eu

Phase I: This initial phase estimates the potential environmental exposure. It calculates a Predicted Environmental Concentration (PEC). If the PEC is below a certain action limit, the assessment may conclude that the substance is unlikely to pose a significant environmental risk. europa.eu

Phase II: If the exposure is above the action limit in Phase I, a more detailed assessment is required. Phase II is often divided into two tiers:

Tier A: Involves collecting data on the substance's physicochemical properties, environmental fate (e.g., degradation, adsorption), and ecotoxicity on various environmental organisms (e.g., aquatic and terrestrial species). criver.com This data is used to determine a Predicted No-Effect Concentration (PNEC). The risk is then characterized by comparing the PEC to the PNEC (Risk Quotient = PEC/PNEC).

Tier B: If an unacceptable risk is identified in Tier A, a refinement of the risk assessment is conducted. This may involve more complex exposure modeling or higher-tier ecotoxicity studies to get a more realistic understanding of the potential impact. europa.eucriver.com

This structured approach allows for the systematic evaluation of a substance's potential impact, considering its properties, usage patterns, and effects on non-target organisms. criver.com

Human Health Risk Assessment

The framework for human health risk assessment provides a systematic process for evaluating the potential adverse health effects in humans resulting from exposure to a chemical. This process, utilized by organizations like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO), generally consists of four key steps. epa.govwho.int

Hazard Identification: This step involves identifying the types of adverse health effects a substance can cause. It relies on a comprehensive review of toxicological data from various studies. For N-methyl carbamates, the primary hazard is the inhibition of acetylcholinesterase. epa.gov

Dose-Response Assessment: This quantitative step describes the relationship between the magnitude of exposure (dose) and the probability of an adverse health effect (response). epa.gov This involves determining toxicological reference values.

Exposure Assessment: This step aims to quantify the human exposure to the substance. It considers various pathways (e.g., food, drinking water, residential use), different population subgroups, and the magnitude, frequency, and duration of exposure. epa.gov

Risk Characterization: This final step integrates the information from the previous three steps to produce a comprehensive picture of the potential risk. epa.govepa.gov It summarizes the nature and magnitude of the risk, including any uncertainties, and provides a basis for risk management decisions. The Food Quality Protection Act of 1996 specifically requires the EPA to consider cumulative risks from pesticides that share a common mechanism of toxicity, such as the N-methyl carbamates. epa.gov

| Assessment Type | Key Stages/Steps | Description |

|---|---|---|

| Environmental Risk Assessment (ERA) | Phase I: Exposure Estimation | Calculates the Predicted Environmental Concentration (PEC) to determine if further testing is needed. europa.eu |

| Phase II: Fate and Effects Assessment | If required, involves detailed studies on environmental fate and ecotoxicity to derive a Predicted No-Effect Concentration (PNEC) and characterize risk. europa.eucriver.com | |

| Human Health Risk Assessment | 1. Hazard Identification | Identifies the potential adverse health effects of the substance. epa.govwho.int |

| 2. Dose-Response Assessment | Characterizes the relationship between the dose and the incidence of health effects. epa.gov | |

| 3. Exposure Assessment | Measures or estimates the intensity, frequency, and duration of human exposure. epa.gov | |

| 4. Risk Characterization | Integrates all data to conclude the nature and magnitude of human risk. epa.govepa.gov |

Environmental Fate and Degradation Pathways of 2 Chlorophenyl Methylcarbamate

Hydrolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

Hydrolysis is a primary abiotic degradation pathway for carbamate (B1207046) pesticides in the environment. who.int The stability of the carbamate ester linkage is highly dependent on the pH of the surrounding medium. researchgate.net This chemical breakdown involves the cleavage of the ester bond, leading to the formation of less complex molecules. who.int

The rate of hydrolysis of carbamate pesticides, including N-methylcarbamates like 2-Chlorophenyl methylcarbamate, is significantly influenced by pH. researchgate.net Generally, carbamates exhibit greater stability in acidic to neutral conditions (pH < 7) and are susceptible to rapid degradation under alkaline conditions (pH > 7). who.intresearchgate.net For instance, the half-life of the related N-methylcarbamate, carbaryl (B1668338), is 10 days at pH 7 but decreases to just 15 minutes at pH 10. who.int

Table 1: General pH Dependence of N-Methylcarbamate Hydrolysis

| pH Range | Relative Hydrolysis Rate | Predominant Mechanism |

|---|---|---|

| Acidic (pH < 7) | Slow | Stable |

| Neutral (pH 7) | Moderate | Slow Hydrolysis |

This table provides a generalized overview based on the behavior of similar N-methylcarbamate compounds.

The hydrolysis of this compound results in the cleavage of the carbamate ester bond. who.int This reaction yields two primary products: 2-chlorophenol (B165306) and methylcarbamic acid . Methylcarbamic acid is unstable and subsequently decomposes to methylamine (B109427) and carbon dioxide . who.intupm.edu.my

The general hydrolysis pathway for N-methylcarbamates involves the formation of an isocyanate intermediate (in this case, methyl isocyanate) under alkaline conditions, which then rapidly reacts with water to form the corresponding carbamic acid. who.intresearchgate.net

Table 2: Hydrolysis Products of this compound

| Reactant | Primary Products | Secondary Decomposition Products |

|---|

Photodegradation Processes

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of pesticides in the environment, driven by the energy of sunlight. nih.govresearchgate.net This process can occur through direct absorption of light by the pesticide molecule or be mediated by other light-absorbing substances in the environment (photosensitization). unina.ituc.pt

Pesticides that absorb light at wavelengths greater than 290 nm, the cutoff for solar irradiation reaching the Earth's surface, can undergo direct photolysis. nih.govunina.it Carbamates with aromatic rings, such as this compound, possess the necessary chromophores to absorb sunlight, making them susceptible to direct photodegradation. who.int

The absorption of light energy can promote the molecule to an excited state, leading to various reactions such as bond scission, rearrangement, or cyclization. nih.govresearchgate.net For N-aryl carbamates, potential reactions include the photo-Fries rearrangement and cleavage of the C–O or C–N bonds of the carbamate group. scispace.com For chlorinated aromatic compounds, photolytic dechlorination is also a possible degradation pathway. nih.gov While specific photoproducts for this compound under sunlight are not extensively documented, studies on similar compounds suggest that a variety of transformation products can be formed. who.intnih.gov

In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. researchgate.netnih.gov These substances absorb sunlight and transfer the energy to other molecules or generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These highly reactive species can then attack and degrade pesticide molecules that may not absorb sunlight efficiently on their own. nih.govnih.gov

The photosensitized degradation of pesticides can be a significant pathway in sunlit surface waters containing humic substances. researchgate.netnih.gov For example, the presence of humic acids has been shown to accelerate the photodegradation of various organic contaminants. nih.govnih.gov It is plausible that the degradation of this compound in aquatic environments is enhanced through such indirect photolytic processes, although specific studies are lacking.

Microbial Biotransformation and Biodegradation Pathways in Soil and Water

Microbial activity is a crucial factor in the degradation and detoxification of pesticides in both soil and water systems. asm.orginchem.org A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize carbamate pesticides, often using them as a source of carbon and nitrogen. nih.govnih.govnih.govresearchgate.net

The initial and most common step in the microbial degradation of carbamate pesticides is the enzymatic hydrolysis of the ester or amide linkage. who.intupm.edu.myfrontiersin.org For this compound, this would be catalyzed by a carbamate hydrolase or esterase, yielding 2-chlorophenol and methylamine. nih.govfrontiersin.org

Numerous bacterial genera have been identified that can degrade phenylcarbamate herbicides. For instance, studies on the structurally similar compound isopropyl N-(3-chlorophenyl)carbamate (CIPC) have isolated bacteria such as Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter that are capable of utilizing it as a sole carbon source. nih.govsemanticscholar.org These organisms typically hydrolyze the carbamate to produce 3-chloroaniline. nih.govsemanticscholar.org By analogy, it is expected that soil and water microorganisms can hydrolyze this compound to 2-chlorophenol.

Following the initial hydrolysis, the resulting 2-chlorophenol can be further mineralized by microorganisms. The degradation of chlorophenols generally proceeds through hydroxylation to form chlorocatechols, followed by enzymatic cleavage of the aromatic ring, eventually leading to intermediates of central metabolic pathways. frontiersin.org The methylamine produced can be utilized by methylotrophic bacteria as a source of carbon and nitrogen. nih.gov Environmental factors such as temperature, pH, moisture, and organic matter content significantly influence the rate of microbial degradation. who.intinchem.org

Table 3: Key Microbial Genera Involved in Carbamate Degradation

| Microorganism Genus | Role in Degradation | Reference |

|---|---|---|

| Pseudomonas | Hydrolysis of phenylcarbamates | nih.gov |

| Flavobacterium | Hydrolysis of phenylcarbamates | nih.gov |

| Agrobacterium | Hydrolysis of phenylcarbamates | nih.gov |

| Achromobacter | Hydrolysis of phenylcarbamates | nih.govnih.gov |

| Arthrobacter | Hydrolysis of phenylcarbamates | nih.gov |

This table lists microorganisms identified in the degradation of similar carbamate pesticides and suggests their potential role in the biotransformation of this compound.

Role of Microorganisms in Carbamate Breakdown

The breakdown of carbamate pesticides in the environment is significantly mediated by microorganisms. who.int Soil bacteria and fungi are the primary agents responsible for the biodegradation of these compounds. who.int Environmental factors that promote the growth and metabolic activity of these microbes, such as optimal temperature, pH, and moisture, also facilitate the degradation of carbamates. who.int

The principal mechanism for the microbial breakdown of N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. who.intinflibnet.ac.in A wide variety of soil microorganisms have been shown to be capable of metabolizing carbamates. who.int Genera of bacteria known to be involved in the degradation of various pesticides include Pseudomonas, Bacillus, and Arthrobacter. inflibnet.ac.inresearchgate.net Fungi such as Aspergillus niger have also been shown to metabolize N-methylcarbamate insecticides. who.int Specific enzymes, known as carbamate hydrolases or aryl acylamidases, have been isolated from microorganisms and are responsible for cleaving the ester bond, which is typically the first and most crucial step in the detoxification process. inflibnet.ac.inasm.org The presence of these enzymes allows the microorganisms to utilize the carbamate compound as a source of carbon and energy for their growth and metabolism. epa.gov

Identification of Microbial Metabolites

The initial step in the microbial degradation of N-methylcarbamate insecticides is the hydrolysis of the ester bond. who.int This cleavage results in the formation of a phenol (B47542) and methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine and carbon dioxide. who.int

For this compound, this primary hydrolytic pathway would yield 2-chlorophenol and methylcarbamic acid . While studies specifically detailing the microbial metabolites of this compound are limited, research on the analogous compound p-chlorophenyl methylcarbamate (PCMC) supports this pathway. researchgate.net Following the initial hydrolysis, the resulting 2-chlorophenol can be further metabolized by soil microorganisms. The degradation of chlorinated phenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage, ultimately leading to simpler organic acids and complete mineralization to carbon dioxide and water.

A simplified representation of the initial microbial degradation is shown below:

This compound + H₂O ---(Microbial Hydrolase)--> 2-Chlorophenol + Methylcarbamic acid (→ Methylamine + CO₂)Sorption and Leaching Behavior in Soil Matrices

The movement and availability of this compound in the environment are heavily dependent on its sorption (adsorption and desorption) to soil particles and its subsequent potential for leaching into lower soil layers and groundwater. chemsafetypro.com

Adsorption Characteristics to Soil Components

The adsorption of carbamate pesticides in soil is primarily influenced by the soil's organic matter content and, to a lesser extent, the type and amount of clay minerals. acs.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a pesticide in soil; a higher Koc value indicates stronger adsorption to soil organic carbon and less mobility. chemsafetypro.comresearchgate.net

While an experimental Koc value for this compound was not found in the reviewed literature, data for other carbamate pesticides illustrate a wide range of soil mobility. Compounds with low Koc values are weakly adsorbed and thus more mobile, whereas those with high Koc values are strongly adsorbed and relatively immobile. chemsafetypro.com The mobility of a pesticide is a critical factor determining its potential to leach.

Table 1: Soil Sorption Coefficient (Koc) and Half-Life (DT50) for Selected Carbamate Pesticides This table provides context for the likely behavior of this compound by showing values for other carbamates. Specific experimental data for this compound were not available in the search results.

| Pesticide | Use Class | Log Kow (indicative) | Koc (mL/g) | Aerobic Soil Half-Life (DT50) (days) |

| Mancozeb | Fungicide | 1.33 | 998 | 2 |

| Carbofuran (B1668357) | Insecticide | 1.52 | 22 | ~28-94 researchgate.net |

| Carbaryl | Insecticide | 2.36 | 300 | ~7-28 |

| Benomyl | Fungicide | 1.36 | 1900 | >179 (as MBC) researchgate.net |

Source: Data compiled from researchgate.netnpdc.govt.nz. Note: Values can vary significantly based on soil type and environmental conditions.

Potential for Groundwater Contamination

The potential for a pesticide to contaminate groundwater is a function of its mobility and persistence in the soil. inflibnet.ac.in Compounds that are highly mobile (low Koc) and persist for a long time in the soil (long DT50) have a higher leaching potential. inflibnet.ac.in These substances can be transported through the soil profile by water from rainfall or irrigation and eventually reach underlying aquifers. epa.gov

Given the general properties of many carbamates, which can be relatively soluble in water and may not be strongly adsorbed to all soil types, there is a potential for leaching. who.int For instance, some carbamates are known to leach easily and have been detected in groundwater. acs.org Without specific Koc and DT50 values for this compound, a precise risk assessment cannot be performed. However, its potential for groundwater contamination would be considered higher in soils with low organic matter and under conditions of high rainfall or irrigation. acs.org The detection of industrial chemicals and other pesticides in groundwater highlights the vulnerability of aquifers to contamination from surface activities. epa.govnih.govt3db.ca

Metabolism in Biological Systems (Plants and Animals)

When absorbed by living organisms, this compound undergoes metabolic transformations aimed at detoxification and excretion. The fundamental metabolic pathways are broadly similar across plants and animals, primarily involving hydrolysis, oxidation, and conjugation. who.intacs.org

In animals, carbamates that are ingested or absorbed are enzymatically hydrolyzed by the liver. science.govglobalauthorid.com The degradation products are then excreted, primarily through the kidneys in urine. who.intscience.gov The primary metabolic reactions include:

Hydrolysis: Cleavage of the ester bond, as seen in microbial degradation, to form 2-chlorophenol and methylcarbamic acid. who.int

Oxidation: Reactions catalyzed by mixed-function oxidase (MFO) enzymes can occur, including hydroxylation of the aromatic ring or oxidation of the N-methyl group. who.int

Conjugation: The resulting phenolic metabolites are often conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to form highly water-soluble compounds that are easily excreted. who.int

A study on the closely related p-chlorophenyl N-methylcarbamate in chickens identified the corresponding p-chlorophenol, which was then excreted as either a glucuronide or a sulfate conjugate, demonstrating the importance of this metabolic pathway. nih.govnih.gov

In plants, carbamates are also metabolized through hydrolysis, arylhydroxylation, and subsequent conjugation, with the resulting conjugates often being stored in vacuoles or incorporated into plant structures. who.intacs.org

Apoplastic Distribution in Plants

Once a systemic pesticide enters a plant, its distribution is critical to its efficacy. A significant body of research suggests that carbamate pesticides are primarily distributed within the plant via the apoplastic system. who.intacs.org The apoplast is the continuous network of cell walls, intercellular air spaces, and the xylem tissue, existing outside the cell membranes. nih.gov

Substances moving in the apoplast are transported along with the bulk flow of water from the roots to the leaves, driven by transpiration. This mode of transport allows for the systemic distribution of the pesticide throughout the plant's aerial parts. who.int For a soil-applied carbamate, uptake by the roots and subsequent transport through the xylem (a key component of the apoplast) ensures it reaches the foliage where it can act on pests. The movement of this compound through the apoplastic pathway is therefore a crucial aspect of its function as a systemic pesticide. acs.org

Arylhydroxylation and Conjugation Mechanisms

The biotransformation of carbamate pesticides, including this compound, in various organisms and environmental systems often involves a series of metabolic processes designed to increase their water solubility and facilitate their elimination. Among the primary phase I reactions is arylhydroxylation, a form of oxidation that introduces a hydroxyl (-OH) group onto the aromatic (phenyl) ring of the molecule. who.intiastate.eduwikimedia.org This reaction is typically catalyzed by mixed-function oxidase (MFO) enzymes, such as cytochrome P450 monooxygenases, which are prevalent in mammals, plants, and microorganisms. who.intresearchgate.net The hydroxylation can occur at various positions on the 2-chlorophenyl ring, leading to the formation of different hydroxylated isomers.

Following arylhydroxylation, the newly formed hydroxylated metabolites, which are more polar than the parent compound, undergo phase II conjugation reactions. who.intiastate.edu Conjugation involves the attachment of endogenous molecules to the hydroxyl group, further increasing the metabolite's water solubility and rendering it more readily excretable from biological systems. iastate.edu Common conjugation products include O-glucuronides and sulfates in mammals, while glycosides are more typical in plants. who.int These detoxification pathways are crucial in determining the persistence and biological activity of the carbamate and its metabolites. who.intiastate.edu

Formation and Fate of Degradation Byproducts and Metabolites

While metabolic processes often lead to detoxification, the degradation of certain pesticides can produce metabolites that are as toxic or even more toxic than the original compound. who.inthistorymedjournal.com A primary degradation pathway for carbamates is the hydrolysis of the ester bond, which, in the case of this compound, would yield 2-chlorophenol and methylcarbamic acid. who.intiastate.edu Chlorophenols are a class of compounds recognized for their toxicity.

Furthermore, the use of carbamate pesticides has raised general health concerns, including their potential for carcinogenicity. ontosight.ai The ultimate fate of these degradation products is significant, as some may be precursors to other harmful compounds. For instance, metabolites in water sources can react with disinfectants during water treatment to form byproducts with known carcinogenic or mutagenic effects. mdpi.comnih.gov

| Degradation Pathway | Primary Metabolite/Byproduct | Significance |

|---|---|---|

| Hydrolysis | 2-Chlorophenol | A primary breakdown product; belongs to the toxic class of chlorophenols. who.intiastate.edu |

| Arylhydroxylation | Hydroxylated this compound | An intermediate step in metabolism, increasing polarity before conjugation. who.intwikimedia.org |

| Conjugation | Glucuronide or sulfate conjugates | Increases water solubility, facilitating excretion from organisms. who.intiastate.edu |

The persistence of a pesticide refers to the length of time it or its breakdown products remain in the environment. alsglobal.pl Generally, carbamate pesticides are considered non-persistent compared to organochlorine pesticides, as they are more susceptible to degradation through hydrolysis, photodecomposition, and microbial action. who.int However, the actual persistence of this compound and its residues is highly dependent on environmental conditions such as soil type, pH, moisture, and temperature. who.int

Environmental persistence concerns both the parent compound and its degradation products. who.int While the carbamate structure may break down relatively quickly, its metabolites, such as 2-chlorophenol, can exhibit their own persistence profiles. Studies on other herbicides have shown that residues can remain in soil and vegetation for periods ranging from several weeks to months. alsglobal.ploregonstate.edu The presence of these residues in soil and water systems represents a potential source of long-term environmental contamination. ucanr.edu

A significant concern regarding the presence of anthropogenic chemical residues in raw water sources is their potential to form disinfection byproducts (DBPs) during water treatment. engineering.org.cnresearchgate.net The disinfection of drinking water, most commonly with chlorine, is essential for eliminating microbial pathogens. nih.gov However, chlorine can react with organic precursors present in the water to create a range of halogenated DBPs, many of which are associated with adverse health effects, including cancer. mdpi.comewg.org

The presence of this compound or its primary degradation product, 2-chlorophenol, in water supplies provides a direct chemical precursor for the formation of chlorinated DBPs. mdpi.comresearchgate.net The reaction of chlorine with phenolic compounds is a known pathway for the generation of regulated and potentially carcinogenic DBPs such as Trihalomethanes (THMs) and Haloacetic Acids (HAAs). nih.govewg.org Therefore, contamination of water sources with this compound can increase the risk of forming these hazardous compounds in the final treated drinking water supplied to the public. ewg.org

| DBP Class | Example Compounds | Health Concern |

|---|---|---|

| Trihalomethanes (THMs) | Chloroform, Bromodichloromethane | Regulated in drinking water; potential human carcinogen. nih.govewg.org |

| Haloacetic Acids (HAAs) | Dichloroacetic acid, Trichloroacetic acid | Regulated in drinking water; linked to increased cancer risk. nih.govewg.org |

| Haloacetonitriles (HANs) | Dichloroacetonitrile | Unregulated but often more toxic than regulated DBPs. mdpi.com |

| Haloketones (HKs) | 1,1-Dichloropropanone | Emerging class of potentially toxic DBPs. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 2 Chlorophenyl Methylcarbamate

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are paramount for the separation and detailed analysis of 2-chlorophenyl methylcarbamate from complex matrices. These techniques offer high resolution and sensitivity, making them indispensable for precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution variant, liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS), stand out as powerful tools for the analysis of carbamate (B1207046) pesticides, including this compound. chromatographyonline.commdpi.comnih.govdphen1.com These methods provide exceptional selectivity and sensitivity, which are crucial for detecting trace levels of the compound in environmental and biological samples. chromatographyonline.commdpi.comdphen1.com

LC-MS/MS operates by separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. This process allows for the selection of a specific precursor ion of this compound and its subsequent fragmentation to produce characteristic product ions, ensuring highly specific and sensitive detection. chromatographyonline.comnih.gov The development of LC-MS/MS methods has enabled the rapid and accurate quantification of N-methyl carbamate pesticide residues in various food matrices, with high recoveries and low detection limits. researchgate.net

LC-QTOF-HRMS offers the added advantage of high-resolution mass analysis, which allows for the determination of the elemental composition of detected ions with high accuracy. mdpi.comnih.gov This capability is invaluable for the identification of unknown metabolites and transformation products of this compound in complex samples. mdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled with QTOF-MS has been successfully applied for the simultaneous analysis of a large number of pesticide multiresidues in crops. mdpi.com

Table 1: Key Parameters in LC-MS based analysis of Carbamates

| Parameter | LC-MS/MS | LC-QTOF-HRMS |

| Principle | Separation by LC, followed by specific precursor-to-product ion transition monitoring. | Separation by LC, followed by high-resolution mass analysis of ions. |

| Primary Application | Targeted quantification of known compounds. | Targeted and non-targeted screening, identification of unknowns. mdpi.comchromatographyonline.com |

| Selectivity | Very High | Extremely High |

| Sensitivity | High to Very High researchgate.net | High mdpi.com |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas chromatography (GC) and its hyphenation with mass spectrometry (GC-MS) represent another cornerstone in the analysis of semi-volatile organic compounds like this compound. nih.govnemi.gov GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nemi.gov When coupled with a mass spectrometer, it allows for the definitive identification and quantification of the separated components.